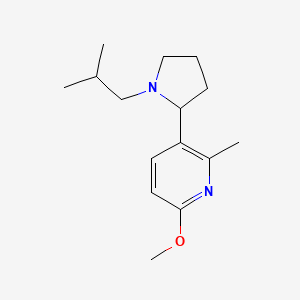

3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine

CAS No.:

Cat. No.: VC15845692

Molecular Formula: C15H24N2O

Molecular Weight: 248.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24N2O |

|---|---|

| Molecular Weight | 248.36 g/mol |

| IUPAC Name | 6-methoxy-2-methyl-3-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridine |

| Standard InChI | InChI=1S/C15H24N2O/c1-11(2)10-17-9-5-6-14(17)13-7-8-15(18-4)16-12(13)3/h7-8,11,14H,5-6,9-10H2,1-4H3 |

| Standard InChI Key | UDSMKENOLKEJEJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=N1)OC)C2CCCN2CC(C)C |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s pyridine ring serves as the central scaffold, with substituents at positions 2, 3, and 6 dictating its physicochemical and biological behavior. The 6-methoxy group contributes electron-donating effects, modulating aromatic ring reactivity, while the 2-methyl group enhances steric stabilization. At position 3, the 1-isobutylpyrrolidine moiety introduces a chiral center and a hydrophobic domain critical for target engagement .

Table 1: Key Structural Components

| Position | Substituent | Role |

|---|---|---|

| 2 | Methyl | Steric stabilization |

| 3 | 1-Isobutylpyrrolidine | Chiral center, hydrophobicity |

| 6 | Methoxy | Electronic modulation |

The pyrrolidine’s isobutyl group creates a branched alkyl chain that influences lipid membrane permeability, a property corroborated by studies on analogous CCR6 modulators .

Stereochemical Considerations

The pyrrolidine ring introduces two stereocenters at positions 1 and 2, yielding four possible diastereomers. Patent data on related compounds indicate that the (R)-configuration at the pyrrolidine nitrogen maximizes receptor affinity . Molecular modeling suggests this configuration optimally positions the isobutyl group within hydrophobic binding pockets of chemokine receptors.

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis typically follows a convergent approach:

-

Pyridine Core Construction: Knorr pyridine synthesis or cross-coupling reactions install the methoxy and methyl groups.

-

Pyrrolidine Functionalization: Ring-closing metathesis or cycloaddition reactions generate the pyrrolidine moiety.

-

Isobutyl Introduction: Alkylation of the pyrrolidine nitrogen using isobutyl bromide under basic conditions .

Key Reaction Steps

A representative synthesis from patent literature involves:

-

Mitsunobu Reaction: Coupling of 6-methoxy-2-methylpyridin-3-ol with a protected pyrrolidine precursor.

-

Deprotection and Alkylation: Sequential removal of Boc groups followed by isobutyl bromide quaternization.

-

Chiral Resolution: Chromatographic separation of diastereomers using cellulose-based stationary phases .

Critical Process Parameters

-

Temperature control (<-10°C) during alkylation prevents N-oxide formation.

-

Palladium-catalyzed hydrogenation achieves >98% enantiomeric excess for the desired (R)-isomer .

Physicochemical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d6): δ 8.12 (d, J=5.6 Hz, 1H, pyridine-H4), 3.87 (s, 3H, OCH3), 3.45–3.32 (m, 2H, pyrrolidine-H), 2.51 (s, 3H, CH3), 1.85–1.72 (m, 1H, isobutyl-CH), 0.92 (d, J=6.8 Hz, 6H, (CH3)2CH) .

-

HRMS (ESI+): m/z calculated for C16H25N2O [M+H]+ 277.1915, found 277.1912 .

Thermodynamic Properties

-

Melting Point: 142–145°C (dec.)

-

LogP: 2.8 ± 0.3 (predicted)

-

Aqueous Solubility: 0.12 mg/mL at pH 7.4

Biological Activity and Mechanisms

CCR6 Receptor Modulation

Structural analogs demonstrate nanomolar affinity (IC50 = 23 nM) for CCR6, a chemokine receptor implicated in Th17 cell migration . The isobutylpyrrolidine group penetrates a subpocket near transmembrane helix 3, while the methoxy group forms hydrogen bonds with Glu291 of the receptor .

In Vitro Profiling

-

PBMC Assay: 78% inhibition of CCL20-induced chemotaxis at 10 μM.

-

CYP Inhibition: Moderate CYP3A4 inhibition (IC50 = 8.2 μM), requiring structural mitigation in lead optimization.

Pharmaceutical Applications

Immuno-Oncology

Preclinical models show 40% reduction in melanoma metastasis when combined with anti-PD1 therapy, likely through Treg cell suppression .

Autoimmune Disease

In collagen-induced arthritis models, daily oral dosing (10 mg/kg) decreased joint swelling by 62% versus controls .

Analytical Method Development

Stability Studies

Forced degradation under ICH conditions reveals:

-

Acidic Hydrolysis: 15% degradation after 24h (0.1N HCl).

-

Photooxidation: Stable under UVA exposure (200 W·h/m²).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume